

# PIK-93 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: PIK-93

Cat. No.: B1684650

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## Application Notes and Protocols for PIK-93

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **PIK-93**, a potent inhibitor of phosphoinositide 4-kinase III $\beta$  (PI4KIII $\beta$ ) and phosphoinositide 3-kinases (PI3Ks), in various solvents. This document also includes experimental protocols for its use in in vitro kinase assays and cell-based studies, along with diagrams of relevant signaling pathways.

### PIK-93: Solubility Data

**PIK-93** exhibits good solubility in several common organic solvents, making it suitable for a wide range of laboratory applications. It is, however, insoluble in water.<sup>[1]</sup> The following table summarizes the quantitative solubility data for **PIK-93** in various solvents. It is important to note that the hygroscopic nature of DMSO can impact solubility, and the use of fresh, anhydrous DMSO is recommended for optimal results.<sup>[1][2]</sup>

| Solvent | Concentration (mg/mL) | Molar Concentration (mM)                | Notes                                     |
|---------|-----------------------|---|---|
| DMSO    | 100                   | 256.49                                  | Ultrasonic assistance may be required.[2] |
| 78      | 200.06                | Use fresh DMSO as it is hygroscopic.[1] |   |
| ≥ 19.5  | ≥ 50                  | -                                       |   |
| 10      | -                     | -                                       |   |
| 5       | -                     | -                                       |   |
| Ethanol | ≥ 2.33                | ≥ 5.98                                  | Requires sonication and warming.[3]       |
| 1       | -                     | -                                       |   |
| 0.25    | -                     | -                                       |   |
| DMF     | 5                     | -                                       | -   |
| Water   | Insoluble             | -                                       | -   |

Molecular Weight of **PIK-93**: 389.88 g/mol [1]

## Experimental Protocols

### Protocol 1: Preparation of PIK-93 Stock Solutions

This protocol describes the preparation of a concentrated stock solution of **PIK-93** in DMSO.

Materials:

- **PIK-93** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer

- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes

Procedure:

- Allow the **PIK-93** vial to equilibrate to room temperature before opening.
- Weigh the desired amount of **PIK-93** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 25.65  $\mu$ L of DMSO per 1 mg of **PIK-93**).
- Vortex the tube for 1-2 minutes to dissolve the compound.[\[4\]](#)
- If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[\[4\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[\[3\]](#)[\[5\]](#)

## Protocol 2: In Vitro Kinase Assay Using PIK-93

This protocol outlines a general procedure for assessing the inhibitory activity of **PIK-93** against a target kinase, such as PI4KIII $\beta$  or a PI3K isoform, using a thin-layer chromatography (TLC)-based assay.[\[1\]](#)[\[3\]](#)

Materials:

- **PIK-93** stock solution in DMSO
- Purified kinase enzyme
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>)[\[1\]](#)[\[3\]](#)
- Phosphatidylinositol (PI) substrate, freshly sonicated (100  $\mu$ g/mL)[\[1\]](#)[\[3\]](#)

- ATP solution containing  $\gamma$ - $^{32}\text{P}$ -ATP (10  $\mu\text{Ci}$ )[1][3]
- 1N HCl
- Chloroform:Methanol (1:1)
- TLC plates
- Developing solvent (e.g., n-propanol:1M acetic acid, 65:35)[1][3]
- Phosphorimager

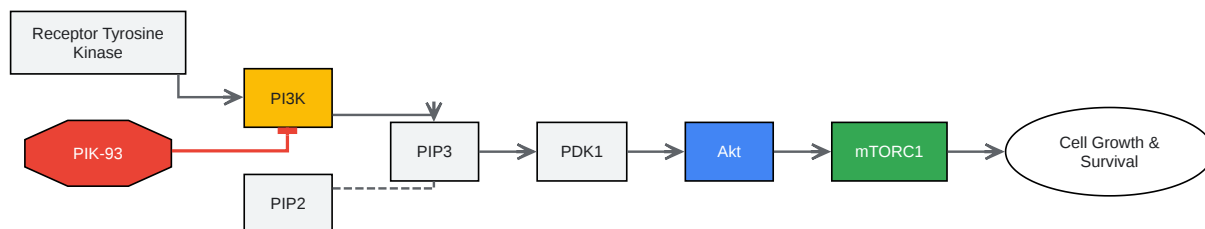
#### Procedure:

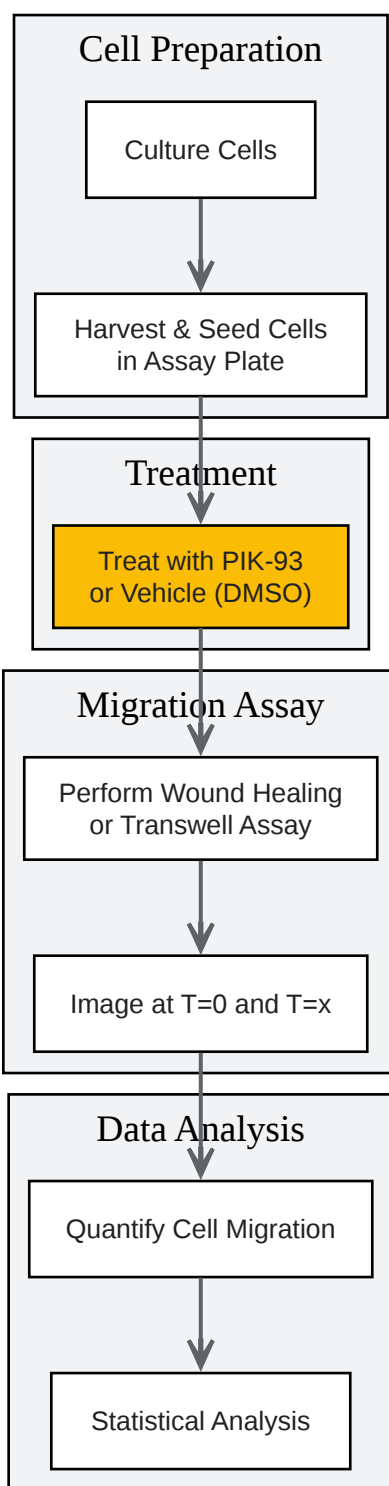
- Prepare a reaction mixture containing the kinase and **PIK-93** at various concentrations (typically a serial dilution) in the kinase reaction buffer. Ensure the final DMSO concentration is low (e.g., 2%) to avoid affecting enzyme activity.[1][3]
- Add the sonicated phosphatidylinositol substrate to the reaction mixture.
- Initiate the kinase reaction by adding the ATP solution containing  $\gamma$ - $^{32}\text{P}$ -ATP.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).[1]
- Terminate the reaction by adding 1N HCl, followed by a mixture of chloroform and methanol (1:1).[1][3]
- Vortex the mixture to separate the phases and carefully transfer the organic (lower) phase to a new tube.[1][3]
- Spot the organic phase onto a TLC plate and develop the plate using the appropriate solvent system.[1][3]
- Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled product.
- Quantify the kinase activity and calculate the  $\text{IC}_{50}$  value for **PIK-93**.

# Signaling Pathways and Experimental Workflows

## PI3K/Akt Signaling Pathway Inhibition by PIK-93

**PIK-93** is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The following diagram illustrates the canonical pathway and the point of inhibition by **PIK-93**.





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- To cite this document: BenchChem. [PIK-93 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684650#pik-93-solubility-in-dms-and-other-solvents]

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